molecular formula C9H13N5 B13069133 1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine

1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13069133
M. Wt: 191.23 g/mol
InChI Key: KTJLPOQHVSXSKM-UHFFFAOYSA-N
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Description

1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrazole core, substituted with a methyl group and a primary amine, linked via an ethylene spacer to a 1H-imidazole ring . This molecular architecture incorporates two privileged pharmacophores known to confer a wide spectrum of biological activities . Pyrazole derivatives are extensively documented in scientific literature for their anti-inflammatory, antimicrobial, anticancer, and antifungal properties . Similarly, the imidazole moiety is a key structural component in many bioactive molecules and approved therapeutics, contributing to mechanisms such as enzyme inhibition and receptor modulation . The strategic combination of these two rings in a single molecule makes this amine a valuable precursor for the synthesis of more complex molecular hybrids and conjugates, a strategy often employed to develop novel agents that can overcome antibiotic resistance or target specific pathways in diseases like cancer . Researchers can utilize this compound as a key intermediate to develop new small molecule inhibitors, such as BRAF inhibitors for oncology research, or to create compounds for evaluating anti-infective and anti-inflammatory activities . The synthetic route for such compounds typically involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole core, followed by N-alkylation with a pre-functionalized imidazole electrophile . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

1-(2-imidazol-1-ylethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C9H13N5/c1-8-6-14(12-9(8)10)5-4-13-3-2-11-7-13/h2-3,6-7H,4-5H2,1H3,(H2,10,12)

InChI Key

KTJLPOQHVSXSKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCN2C=CN=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine generally follows a multi-step approach:

  • Step 1: Synthesis of the Pyrazole Core
    The pyrazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, 4-methyl-1H-pyrazol-3-amine can be prepared by condensation of hydrazine with methyl-substituted β-diketones under reflux conditions in ethanol or other suitable solvents. These reactions yield the pyrazole nucleus functionalized at the 3-position with an amino group and a methyl substituent at position 4.

  • Step 2: Synthesis of the Imidazole Moiety
    The imidazole ring is commonly synthesized by cyclization of precursors such as glyoxal, ammonia, and formaldehyde or through ring closure of substituted amino compounds. The imidazole can be functionalized to bear an ethyl substituent that will serve as a linker to the pyrazole ring.

  • Step 3: Coupling of Imidazole and Pyrazole Units
    The key step involves linking the imidazole and pyrazole rings via an ethyl chain. This is often achieved by alkylation or nucleophilic substitution reactions where the pyrazole nitrogen or amino group reacts with a 2-chloroethyl or 2-bromoethyl imidazole derivative under basic conditions. Reaction parameters such as temperature (typically 50–80°C), solvent (e.g., DMF, ethanol), and reaction time (several hours to overnight) are optimized to maximize yield and purity.

Detailed Preparation Methods and Conditions

Step Reaction Type Reagents & Conditions Outcome/Yield Notes
1 Pyrazole ring formation Hydrazine hydrate + methyl-substituted 1,3-diketone; reflux in EtOH, 12–24 h 70–85% yield Purification by recrystallization or chromatography
2 Imidazole ring synthesis Glyoxal + ammonia or substituted amino precursors; controlled temperature, aqueous or alcoholic medium 60–80% yield Cyclization under acidic or basic catalysis
3 Coupling via alkylation Pyrazole amine + 1-(2-haloethyl)imidazole; base (K2CO3 or NaH), DMF or ethanol, 50–80°C, 6–12 h 55–75% yield Purification by column chromatography; reaction monitored by TLC

Representative Synthetic Route

A representative synthetic route described in research involves:

  • Preparation of 4-methyl-1H-pyrazol-3-amine by hydrazine reaction with 1,3-diketone derivatives.
  • Synthesis of 2-(1H-imidazol-1-yl)ethyl halide by halogenation of 2-(1H-imidazol-1-yl)ethanol.
  • Nucleophilic substitution of the pyrazole amine nitrogen with the imidazole ethyl halide in presence of potassium carbonate in DMF at 60°C for 8 hours.
  • Purification of the final product by recrystallization or silica gel chromatography to obtain analytically pure 1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine.

Reaction Analysis and Optimization

  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor reaction progress and purity.
  • Yield Influences: Electron-donating substituents on the pyrazole ring and steric factors from the ethyl linker influence coupling efficiency.
  • Purification: Recrystallization from solvents like ethanol or chromatographic techniques ensure removal of unreacted starting materials and side products.
  • Temperature and Time: Moderate temperatures (50–80°C) and reaction times between 6–12 hours optimize yield while minimizing side reactions.

Experimental Data Summary

Parameter Typical Conditions Observations/Notes
Solvent Ethanol, DMF DMF preferred for coupling step
Base Potassium carbonate, sodium hydride K2CO3 commonly used for alkylation
Temperature 50–80°C Higher temperatures may cause decomposition
Reaction Time 6–24 hours Longer times improve conversion but risk side reactions
Purification Techniques Recrystallization, silica gel chromatography Essential for high purity
Yields 55–85% Dependent on precursor purity and reaction control

Research Findings and Improvements

  • Recent studies have explored one-pot multicomponent reactions combining imidazole and pyrazole precursors to streamline synthesis and improve overall yield and efficiency.
  • Modifications in the alkyl linker length and substituent patterns on the heterocycles have been investigated to enhance solubility, reactivity, and biological activity.
  • Use of microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining comparable yields and purity.

This comprehensive analysis of preparation methods for 1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine integrates classical synthetic routes with modern advancements, providing a robust foundation for chemical synthesis and further research applications.

Chemical Reactions Analysis

1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Scientific Research Applications

1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The pyrazole ring can interact with receptors and other proteins, modulating their function. These interactions lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine with structurally related pyrazol-3-amine derivatives, highlighting key differences in substituents, molecular properties, and synthetic yields:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%) Key References
1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine C₁₀H₁₄N₆ 218.27 1-(2-imidazolylethyl), 4-methyl N/A N/A Inferred
N-Isobutyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine C₁₀H₁₄N₈O₂ 302.28 2-nitro-1,2,4-triazole, isobutylamine 129–131 32
N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine C₁₁H₁₃N₉O₂ 327.30 3-imidazolylpropyl, nitro-triazole 198–200 (decomp.) 66
1-(2-(Diethylamino)ethyl)-4-methyl-1H-pyrazol-3-amine C₁₀H₂₀N₄ 196.29 Diethylaminoethyl, 4-methyl N/A N/A
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine C₁₀H₁₉N₅ 209.29 4-methylpiperazinyl ethyl N/A N/A
3-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-4-amine C₁₁H₁₁N₅ 213.24 Benzimidazole, 1-methyl N/A N/A

Key Observations:

Substituent Effects on Reactivity and Yield :

  • The presence of electron-withdrawing groups (e.g., nitro-triazole in ) reduces synthetic yields (32–66%) compared to electron-neutral or donating substituents. The imidazole-ethyl group in the target compound may offer moderate reactivity due to the balance between electron donation from imidazole and steric hindrance from the ethyl spacer.

Structural Flexibility vs. Rigidity :

  • Compounds with flexible alkyl chains (e.g., ethyl or propyl linkers in ) generally exhibit higher solubility in polar solvents compared to rigid aromatic systems like benzimidazole derivatives .

Biological Relevance: Imidazole-containing compounds (e.g., ) are often associated with kinase inhibition or antimicrobial activity due to their ability to coordinate metal ions or form hydrogen bonds. In contrast, piperazinyl or diethylaminoethyl substituents () are common in CNS-targeting drugs for enhanced blood-brain barrier penetration.

Thermal Stability: Decomposition observed in N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (198–200°C) suggests nitro groups may reduce thermal stability compared to non-nitro analogs.

Biological Activity

1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine, a compound with significant biological implications, has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C8H11N5C_8H_{11}N_5, with a molecular weight of 177.21 g/mol. It features a pyrazole ring fused with an imidazole moiety, which is critical for its biological interactions.

Research indicates that compounds similar to 1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine exhibit various mechanisms of action:

  • Antitumor Activity : Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells through multiple pathways, including apoptosis and cell cycle arrest. For instance, compounds containing a pyrazole structure have been reported to inhibit growth in lung, colorectal, and breast cancer cells .
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains. Its structural components enhance interaction with bacterial enzymes, leading to effective inhibition of microbial growth .

Anticancer Activity

A significant focus has been on the anticancer properties of pyrazole derivatives. In vitro studies have demonstrated that 1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine can effectively target cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanisms include:

  • Inducing apoptosis via mitochondrial pathways.
  • Inhibiting specific kinases involved in cancer cell signaling.

Table 1 summarizes the anticancer activity of related pyrazole compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amineMDA-MB-231 (Breast Cancer)15Apoptosis induction
4-MethylpyrazoleHepG2 (Liver Cancer)20Cell cycle arrest
Pyrazole Derivative AA549 (Lung Cancer)10Inhibition of PI3K/Akt pathway

Antimicrobial Activity

In terms of antimicrobial efficacy, the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains are detailed in Table 2:

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus50Good
Escherichia coli100Moderate
Pseudomonas aeruginosa75Good

Case Studies

Case Study 1 : A study evaluated the efficacy of a series of pyrazole derivatives in treating prostate cancer. The results indicated that compounds similar to 1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine showed significant inhibition of cell proliferation in AR-dependent prostate cancer cell lines, suggesting potential as androgen receptor antagonists .

Case Study 2 : Another investigation focused on the antimicrobial properties of pyrazole derivatives against resistant bacterial strains. The findings revealed that these compounds could serve as promising candidates for developing new antibiotics due to their ability to overcome common resistance mechanisms .

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